5-(5-Bromo-2-fluorophenyl)imidazolidine-2,4-dione

説明

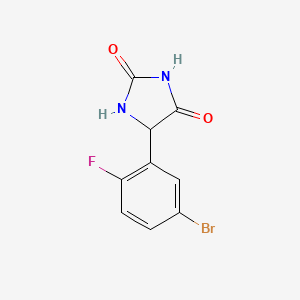

5-(5-Bromo-2-fluorophenyl)imidazolidine-2,4-dione (CAS: 1048367-91-4) is a halogenated hydantoin derivative characterized by a bromine atom at the 5-position and a fluorine atom at the 2-position of the phenyl ring attached to the imidazolidine-2,4-dione core . This compound belongs to a class of bioactive molecules where structural modifications at the 5-position of the hydantoin ring significantly influence physicochemical properties and biological activity.

Structure

3D Structure

特性

IUPAC Name |

5-(5-bromo-2-fluorophenyl)imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFN2O2/c10-4-1-2-6(11)5(3-4)7-8(14)13-9(15)12-7/h1-3,7H,(H2,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRAQGXQHHGVVAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C2C(=O)NC(=O)N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromo-2-fluorophenyl)imidazolidine-2,4-dione can be achieved through multi-step organic reactions. One common method involves the Knoevenagel condensation reaction, where an aldehyde or ketone reacts with an active methylene compound in the presence of a base . The reaction conditions typically include:

Solvent: Ethanol or methanol

Base: Piperidine or pyridine

Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

化学反応の分析

Types of Reactions

5-(5-Bromo-2-fluorophenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The imidazolidine ring can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in tetrahydrofuran (THF)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phenyl derivatives, while oxidation and reduction can lead to different imidazolidine derivatives.

科学的研究の応用

5-(5-Bromo-2-fluorophenyl)imidazolidine-2,4-dione has several scientific research applications, including:

Medicinal Chemistry: It is investigated for its potential as an anticonvulsant and antibacterial agent.

Materials Science: The compound’s unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.

Biological Studies: It is used in molecular docking studies to explore its binding affinity to various biological targets, such as voltage-gated sodium channels and bacterial proteins.

作用機序

The mechanism of action of 5-(5-Bromo-2-fluorophenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, in anticonvulsant studies, it binds to the inner pore of voltage-gated sodium channels, inhibiting their activity and reducing neuronal excitability . In antibacterial studies, it interacts with bacterial proteins, disrupting their function and inhibiting bacterial growth .

類似化合物との比較

Structural Analogues and Substituent Effects

Halogenated Derivatives

- 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione (CAS: Not provided): This derivative features a para-fluorophenyl group and a methyl substituent on the hydantoin ring. Crystallographic studies reveal a U-shaped conformation stabilized by N–H⋯O hydrogen bonds and C–H⋯F interactions.

- 5-(Bromomethylene)imidazolidine-2,4-dione (CAS: 597528-07-9): The bromine is part of a methylidene group at the 5-position. This compound exhibits distinct reactivity due to the sp²-hybridized carbon-bromine bond, making it a candidate for further functionalization via elimination or substitution reactions .

Hydroxy and Methoxy Derivatives

- 5-(3,4-Dimethoxybenzylidene)imidazolidine-2,4-dione : Substitution with methoxy groups improves serotonin receptor affinity (Ki = 0.2–1.0 nM) due to enhanced π-π stacking and hydrogen bonding with target proteins .

Physicochemical Properties

*Estimated using fragment-based methods.

生物活性

5-(5-Bromo-2-fluorophenyl)imidazolidine-2,4-dione is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of both bromine and fluorine atoms on the phenyl ring, which may influence its reactivity and biological activity. Its molecular formula is , with a molecular weight of approximately 285.094 g/mol. The imidazolidine ring fused with two carbonyl groups contributes to its unique chemical properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Anticonvulsant Activity : The compound has been shown to bind to the inner pore of voltage-gated sodium channels, inhibiting their activity and reducing neuronal excitability. This mechanism is crucial in the context of seizure disorders.

- Antibacterial and Antifungal Properties : As part of the imidazolinone derivatives, this compound exhibits significant antibacterial and antifungal activities. It has been studied for its efficacy against various pathogens, including Mycobacterium tuberculosis .

1. Antitumor Activity

Research indicates that this compound has notable antitumor properties. In vitro studies have demonstrated its ability to inhibit cell growth across a range of cancer cell lines:

| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |

|---|---|---|---|

| Non-small cell lung cancer | <10 | - | - |

| CNS cancer (SF-539) | <10 | - | - |

| Ovarian cancer (OVCAR-8) | <10 | - | - |

| Prostate cancer (DU-145) | <10 | - | - |

| Breast cancer (MDA-MB-468) | <10 | - | - |

These findings suggest that the compound may serve as a lead in developing novel anticancer therapies .

2. Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Studies have indicated that derivatives of imidazolidine-2,4-dione can effectively combat various bacterial infections, including those caused by resistant strains.

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic contexts:

- Anticancer Studies : The National Cancer Institute's Developmental Therapeutics Program evaluated the compound against a panel of approximately sixty cancer cell lines, revealing significant cytotoxic effects particularly against non-small cell lung cancer and CNS cancers .

- Anticonvulsant Studies : In animal models, the compound demonstrated efficacy in reducing seizure frequency and severity, suggesting its potential use in treating epilepsy.

Case Studies

Several case studies have documented the efficacy of this compound:

- Case Study on Seizure Disorders : A study involving animal models indicated that administration of the compound significantly reduced seizure episodes compared to control groups.

- Case Study on Cancer Treatment : In vitro experiments on breast cancer cells showed a marked reduction in cell viability when treated with this compound, supporting its role as a potential chemotherapeutic agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-(5-Bromo-2-fluorophenyl)imidazolidine-2,4-dione, and how can reaction efficiency be improved?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a halogenated phenyl precursor (e.g., 5-bromo-2-fluorophenylacetic acid, CAS 883514-21-4 ) may react with urea derivatives under basic conditions. Reaction efficiency is enhanced by optimizing solvent polarity (e.g., DMF or DCM), temperature (60–80°C), and stoichiometry. Purification via crystallization from cold DCM improves yield (64% reported for analogous compounds) . Statistical experimental design (e.g., factorial design) can systematically reduce trial-and-error approaches by identifying critical parameters like reaction time and catalyst loading .

Q. Which spectroscopic techniques are most reliable for characterizing the compound’s structure and purity?

- Methodological Answer : Use a combination of -NMR (400 MHz) and -NMR (101 MHz) to confirm the imidazolidine-dione core and substituents. For example, -NMR peaks at δ 7.46–7.54 ppm (aromatic protons) and δ 4.80 ppm (CH groups) are diagnostic . UPLC-MS (e.g., m/z 421 [M-H]) ensures molecular weight validation and purity >95% . X-ray crystallography (as applied to 5-(4-fluorophenyl) analogs) provides definitive structural confirmation .

Q. How should researchers handle stability issues during storage and experimentation?

- Methodological Answer : Store the compound at 0–6°C in airtight, light-resistant containers to prevent degradation. Analytical-grade solvents (e.g., DMSO for dissolution) minimize decomposition. Monitor stability via periodic HPLC or TLC analysis. Contaminants from improper storage (e.g., hydrolysis byproducts) can skew experimental results .

Advanced Research Questions

Q. How can computational methods streamline reaction design and mechanistic studies for this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways and transition states to predict feasible routes. For example, ICReDD’s reaction path search methods reduce experimental iterations by simulating substituent effects on regioselectivity . Pair computational predictions with experimental validation (e.g., in situ IR spectroscopy) to verify intermediates and mechanisms.

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer : Dynamic effects (e.g., ring puckering in the imidazolidine-dione core) may cause splitting anomalies. Use variable-temperature NMR to probe conformational changes. For fluorine-induced shifts, compare -NMR data with fluorinated analogs . Cross-validate with high-resolution MS to rule out impurities.

Q. How can researchers optimize catalytic systems for asymmetric synthesis of chiral derivatives?

- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysts (e.g., organocatalysts) can induce asymmetry. Screen catalysts (e.g., BINAP-metal complexes) under varying solvent polarities and temperatures. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD).

Q. What advanced separation techniques improve isolation of stereoisomers or regioisomers?

- Methodological Answer : Chiral stationary phase chromatography (e.g., amylose-based columns) separates enantiomers. For regioisomers, use preparative HPLC with gradient elution (acetonitrile/water + 0.1% TFA). Membrane technologies (e.g., nanofiltration) offer scalable alternatives for isomer separation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。